
(R,R)-formoterol fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-formoterol fumarate is a useful research compound. Its molecular formula is C23H28N2O8 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Mechanism of Action
(R,R)-Formoterol acts by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. Its rapid onset of action (within 2-3 minutes) and prolonged effect (up to 12 hours) make it suitable for both acute relief and chronic management of airway diseases .
Chirality and Efficacy
The compound exists as a racemic mixture, but the (R,R) isomer is responsible for its therapeutic effects. Studies indicate that (R,R)-formoterol has a superior therapeutic ratio compared to its racemic counterpart due to reduced side effects associated with the inactive (S,S) isomer .
Clinical Applications
Management of Asthma and COPD
(R,R)-Formoterol is widely used in combination therapies for asthma and COPD. It is often combined with inhaled corticosteroids (ICS) like budesonide or mometasone furoate to enhance therapeutic outcomes. The combination not only improves lung function but also reduces exacerbation rates more effectively than ICS alone .
Efficacy in Clinical Trials
- A systematic review found that formoterol significantly improves forced expiratory volume in 1 second (FEV1) compared to placebo, demonstrating its effectiveness in managing bronchoconstriction .
- In head-to-head trials, formoterol showed comparable efficacy to salmeterol but with a faster onset, making it preferable for patients requiring immediate relief .
Comparative Studies
Case Studies
-
Chronic Obstructive Pulmonary Disease (COPD)
A study involving COPD patients demonstrated that treatment with (R,R)-formoterol resulted in significant improvements in lung function and quality of life metrics. The combination therapy with budesonide led to fewer exacerbations compared to monotherapy . -
Asthma Management
In pediatric populations, (R,R)-formoterol combined with ICS showed enhanced control over asthma symptoms and reduced rescue inhaler use, indicating its role as both a reliever and maintenance medication .
属性
CAS 编号 |
169375-54-6 |
---|---|
分子式 |
C23H28N2O8 |
分子量 |
460.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,19+;/m1./s1 |
InChI 键 |
ZDUPYZMAPCZGJO-NSCGSSGESA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
手性 SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。